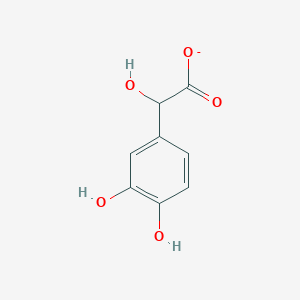

3,4-Dihydroxymandelate

描述

Structure

3D Structure

属性

分子式 |

C8H7O5- |

|---|---|

分子量 |

183.14 g/mol |

IUPAC 名称 |

2-(3,4-dihydroxyphenyl)-2-hydroxyacetate |

InChI |

InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)/p-1 |

InChI 键 |

RGHMISIYKIHAJW-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1C(C(=O)[O-])O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C(C(=O)[O-])O)O)O |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of 3,4 Dihydroxymandelate

Enzymatic Formation of 3,4-Dihydroxymandelate from Precursors

The formation of this compound is a key step in the metabolism of catecholamines.

This compound is biosynthesized from its precursor, 3,4-Dihydroxymandelaldehyde (B87611) (DHMAL), through the action of the enzyme aldehyde dehydrogenase. chemfont.cacontaminantdb.ca Aldehyde dehydrogenases are a group of enzymes that depend on NAD(P)+ and catalyze the oxidation of aldehydes to their corresponding carboxylic acids. hmdb.ca In humans, 19 aldehyde dehydrogenase genes have been identified. hmdb.camimedb.org The reaction is as follows:

3,4-Dihydroxymandelaldehyde + NADP+ + H₂O ⇌ this compound + NADPH + H+ genome.jp

This conversion is a detoxification step, as catecholaldehydes like DHMAL can be reactive and potentially toxic. nih.gov

This compound is a metabolite in the catabolic pathway of the neurotransmitters norepinephrine (B1679862) and epinephrine (B1671497). ebi.ac.uknih.gov The breakdown of these catecholamines can be initiated by the enzyme monoamine oxidase (MAO), which converts them into their corresponding aldehyde intermediates. nih.govwikipedia.org Specifically, norepinephrine and epinephrine are converted to 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), another name for 3,4-dihydroxymandelaldehyde. ebi.ac.uknih.gov

Subsequently, aldehyde dehydrogenase can act on this aldehyde to form 3,4-Dihydroxymandelic acid (DHMA). nih.gov However, it's important to note that in sympathetic nerves, the aldehyde produced from norepinephrine is primarily converted to 3,4-dihydroxyphenylglycol (B133932) (DHPG), not 3,4-dihydroxymandelic acid. nih.gov

Downstream Metabolic Transformations of this compound

Once formed, this compound can undergo further metabolic changes.

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the inactivation of catecholamines and other compounds with a catechol structure. wikipedia.org COMT catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group on the catechol ring. wikipedia.org this compound is a substrate for COMT. wikipedia.org

Integration within Broader Metabolic Networks

The metabolic pathway of this compound is integrated with other significant metabolic networks in the body. It is a part of tyrosine metabolism. contaminantdb.ca The precursors of this compound, norepinephrine and epinephrine, are synthesized from the amino acid tyrosine. wikipedia.orgwikipedia.org

Furthermore, studies have shown that the gut microbiota can produce 3,4-Dihydroxymandelic acid from norepinephrine. asm.orgnih.gov This bacterial-produced DHMA can act as a signaling molecule, influencing the behavior of certain bacteria. asm.orgnih.gov

The metabolism of this compound and its related compounds can be influenced by various factors and has been studied in the context of different physiological and pathological states. biorxiv.orgresearchgate.net

Participation in Tyrosine Metabolism Pathways

This compound, also known as 3,4-dihydroxymandelic acid (DHMA), is a metabolite involved in the tyrosine metabolism pathway. contaminantdb.cagenome.jpgenome.jpfoodb.ca Tyrosine, a non-essential amino acid, serves as a precursor for the synthesis of several crucial molecules, including neurotransmitters and hormones. The metabolic journey of tyrosine can lead to the formation of DHMA through a series of enzymatic reactions.

One of the initial steps in this pathway involves the conversion of L-tyrosine to 4-hydroxyphenylpyruvate (HPPA). In certain biocatalytic pathways engineered in Escherichia coli, L-amino acid deaminase (LAAD) from Proteus mirabilis catalyzes this deamination. researchgate.net Subsequently, HPPA can be converted to 3,4-dihydroxyphenylpyruvate (B1257639) (DHPPA) by the action of an endogenous hydroxylase, HpaBC, from E. coli. researchgate.net The enzyme hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis then plays a role in converting DHPPA into this compound (DHMA). researchgate.net

Another route for DHMA formation involves the action of tyrosinase, an enzyme that can catalyze an oxidative decarboxylation of this compound to 3,4-dihydroxybenzaldehyde (B13553). acs.orgresearchgate.net This suggests a reversible or related reaction where DHMA is a key intermediate. In some microorganisms like Pseudomonas putida, p-hydroxyphenylacetic acid is metabolized via 3,4-dihydroxyphenylacetic acid to 3,4-dihydroxymandelic acid, which is then oxidized and decarboxylated to 3,4-dihydroxybenzaldehyde. researchgate.net

The biosynthesis of DHMA can also occur from 3,4-dihydroxymandelaldehyde, a reaction mediated by the enzyme aldehyde dehydrogenase. contaminantdb.caucsd.edugenome.jp This reaction is part of the broader tyrosine metabolism pathway. contaminantdb.ca

Table 1: Key Enzymes and Reactions in the Tyrosine Metabolism Pathway Leading to this compound

| Enzyme | Reaction | Organism/System |

| L-amino acid deaminase (LAAD) | L-tyrosine → 4-hydroxyphenylpyruvate (HPPA) | Proteus mirabilis (in engineered E. coli) researchgate.net |

| HpaBC | 4-hydroxyphenylpyruvate (HPPA) → 3,4-dihydroxyphenylpyruvate (DHPPA) | E. coli researchgate.net |

| Hydroxymandelate synthase (HmaS) | 3,4-dihydroxyphenylpyruvate (DHPPA) → this compound (DHMA) | Amycolatopsis orientalis (in engineered E. coli) researchgate.net |

| Aldehyde dehydrogenase | 3,4-dihydroxymandelaldehyde → this compound | Mammalian tissues contaminantdb.ca |

| Tyrosinase | Oxidative decarboxylation of this compound | General acs.orgresearchgate.net |

Connections to Catecholamine Metabolism and Neurotransmitter Pathways

This compound is a metabolite of the neurotransmitter norepinephrine. wikipedia.orgfoodb.canih.gov The metabolism of catecholamines, a group of neurotransmitters that includes norepinephrine, epinephrine, and dopamine (B1211576), is a critical process for regulating their physiological effects. The majority of catecholamine metabolism occurs within the same cells where they are synthesized, primarily due to leakage from vesicular stores into the cytoplasm. nih.gov

In catecholaminergic neurons, monoamine oxidase (MAO) acts on norepinephrine, leading to the formation of 3,4-dihydroxymandelic aldehyde. eolss.net This aldehyde is then converted to either this compound or 3,4-dihydroxyphenylglycol. eolss.net The conversion to this compound is facilitated by aldehyde dehydrogenase. contaminantdb.ca

It's important to note that in sympathetic nerves, the aldehyde produced from norepinephrine is primarily converted to 3,4-dihydroxyphenylglycol, not 3,4-dihydroxymandelic acid. nih.gov Vanillylmandelic acid (VMA), a major urinary metabolite, is formed in the liver through the oxidation of 3-methoxy-4-hydroxyphenylglycol, which is derived from norepinephrine via extraneuronal O-methylation. nih.gov this compound can also be converted to vanillylmandelic acid by the enzyme catechol-O-methyltransferase (COMT). contaminantdb.ca

Recent research has highlighted the role of the gut microbiota in the production of DHMA. nih.govresearchgate.netasm.org The commensal microbiota can metabolize norepinephrine, which is present in the gut, into DHMA. nih.govasm.org This microbial production of DHMA has been shown to act as a chemoattractant for certain bacteria, including enterohemorrhagic Escherichia coli (EHEC), and can induce the expression of virulence genes in these pathogens. nih.govresearchgate.netasm.org

Enzymatic Reactions and Mechanistic Investigations Involving 3,4 Dihydroxymandelate

Tyrosinase-Catalyzed Oxidative Decarboxylation of 3,4-Dihydroxymandelate

Tyrosinase (EC 1.14.18.1), a copper-containing enzyme, typically hydroxylates monophenols to o-diphenols and oxidizes o-diphenols to their corresponding o-quinones. nih.govnih.gov However, its interaction with 3,4-dihydroxymandelic acid results in an atypical oxidative decarboxylation, yielding 3,4-dihydroxybenzaldehyde (B13553) as the primary product. nih.govnih.gov This unique reactivity has prompted detailed mechanistic studies to elucidate the reaction pathway and the transient intermediates involved.

Characterization of Unusual Decarboxylation Mechanisms

The enzymatic reaction of this compound with tyrosinase deviates from the standard oxidation of catechols. nih.govnih.gov Instead of the expected stable quinone, the reaction proceeds through an oxidative decarboxylation, a process that has been the subject of some debate and re-investigation. nih.govnih.gov Initial proposals suggested a direct enzymatic oxidative decarboxylation. nih.gov However, subsequent research has provided evidence that the enzyme's primary role is the oxidation of the catechol moiety to an o-quinone. nih.govnih.gov This initial product, 3,4-mandeloquinone, is highly unstable and undergoes a rapid, non-enzymatic, chemical oxidative decarboxylation to yield the final products. nih.gov

The proposed mechanism involves the tyrosinase-catalyzed two-electron oxidation of 3,4-dihydroxymandelic acid to its corresponding o-benzoquinone. nih.gov This quinone is unstable and undergoes a rate-determining loss of carbon dioxide. nih.gov This decarboxylation step is a key feature of this unusual reaction pathway.

Investigation of Transient Quinone and Quinone Methide Intermediates

The direct observation of the initial quinone product during the steady state of the tyrosinase reaction has been challenging due to its instability. nih.gov However, non-steady-state kinetic experiments and trapping experiments have successfully provided evidence for the transient formation of the unstable 3,4-mandeloquinone. nih.gov The visible-region spectrum of this transient quinone exhibits an absorbance maximum at 394 nm, which is consistent with related quinone structures. nih.gov

Following the rapid decarboxylation of 3,4-mandeloquinone, a second transient intermediate, an α,2-dihydroxy-p-quinone methide, is generated. nih.gov While direct trapping of this quinone methide has proven difficult, its involvement is strongly supported by mechanistic studies, including deuterium (B1214612) labeling experiments. nih.gov The formation of a quinone methide intermediate is a crucial step that accounts for the unusual nature of this oxidative decarboxylation reaction. nih.gov

Formation of 3,4-Dihydroxybenzaldehyde as a Reaction Product

The final and stable product of the tyrosinase-catalyzed oxidative decarboxylation of this compound is 3,4-dihydroxybenzaldehyde. nih.govnih.gov The identity of this product has been confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC) and ultraviolet and infrared spectral studies. The formation of 3,4-dihydroxybenzaldehyde is a result of the rearrangement and tautomerism of the transient α,2-dihydroxy-p-quinone methide intermediate. nih.gov Specifically, a coupled dienone-phenol rearrangement and keto-enol tautomerism of the quinone methide lead to the aromatic aldehyde. nih.gov

Deuterium Labeling Studies in Mechanistic Elucidation

To provide concrete evidence for the proposed reaction mechanism and the involvement of the quinone methide intermediate, deuterium labeling studies have been instrumental. nih.gov The mechanism involving the decarboxylation of the initial quinone to a quinone methide necessitates that the proton on the α-carbon of the original this compound is retained in the final 3,4-dihydroxybenzaldehyde product. nih.gov

To test this, α-deuterated 3,4-dihydroxymandelic acid was synthesized and used as a substrate for the tyrosinase-catalyzed reaction. nih.gov Analysis of the resulting 3,4-dihydroxybenzaldehyde revealed that approximately 90% of the deuterium from the starting material was retained. nih.gov This high level of deuterium retention strongly supports the transient formation of a quinone methide intermediate, as an alternative mechanism would likely lead to the loss of this deuterium atom. nih.gov

Other Enzyme-Mediated Transformations and Substrate Specificity Research

Beyond the extensively studied reaction with tyrosinase, this compound and its immediate precursor, 3,4-dihydroxymandelaldehyde (B87611), are substrates for other significant enzymes in metabolic pathways.

In human metabolism, 3,4-dihydroxymandelic acid can be formed from 3,4-dihydroxymandelaldehyde through the action of aldehyde dehydrogenase (ALDH) . This NAD(P)+-dependent enzyme catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. The ALDH superfamily is broad, with various isoforms exhibiting different substrate specificities. researchgate.netnih.gov While ALDHs metabolize a wide range of aliphatic and aromatic aldehydes, the specific kinetics for 3,4-dihydroxymandelaldehyde are part of a broader substrate profile that includes other catecholaldehydes like 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) and 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). wikipedia.org

Furthermore, 3,4-dihydroxymandelic acid is a substrate for catechol-O-methyltransferase (COMT) . This enzyme is crucial in the degradation of catecholamines. COMT catalyzes the transfer of a methyl group from S-adenosylmethionine to one of the hydroxyl groups of the catechol structure. In the case of 3,4-dihydroxymandelic acid, this O-methylation results in the formation of vanillylmandelic acid (VMA). nih.gov COMT exhibits stereospecificity, favoring the naturally occurring L-isomers of its substrates where applicable. nih.gov Its substrate range includes various endogenous and exogenous catechols. nih.gov

The following table summarizes the enzymatic transformations involving this compound and its precursor.

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| Tyrosinase | This compound | 3,4-Dihydroxybenzaldehyde | Oxidative Decarboxylation |

| Aldehyde Dehydrogenase (ALDH) | 3,4-Dihydroxymandelaldehyde | This compound | Oxidation |

| Catechol-O-methyltransferase (COMT) | This compound | Vanillylmandelic acid (VMA) | O-methylation |

Biological Roles and Physiological Significance in Advanced Research

Antioxidative and Radical Scavenging Activities

DHMA, a metabolite of the neurotransmitter norepinephrine (B1679862), exhibits powerful antioxidant and radical-scavenging properties. nih.gov Its chemical structure, featuring a catechol group, is central to its ability to neutralize harmful reactive oxygen species. nih.gov

Mechanisms of Antioxidant Potential and Free Radical Neutralization

The antioxidant activity of 3,4-Dihydroxymandelate is fundamentally linked to its ability to donate hydrogen atoms from the hydroxyl groups on its catechol ring. This process effectively neutralizes free radicals, which are unstable molecules that can cause significant damage to cells. nih.gov The resulting DHMA radical is relatively stable and less reactive, thus terminating the chain reactions characteristic of oxidative stress. researchgate.net

One-electron oxidation of this compound leads to the formation of a semiquinone radical. This intermediate can then disproportionate to regenerate the original compound and form the corresponding ortho-quinone, known as 3,4-mandeloquinone. researchgate.net This reactivity allows DHMA to act as a potent scavenger of various free radicals.

Comparative Studies with Reference Antioxidants (e.g., Ascorbic Acid, Tocopherol)

Research has demonstrated that this compound's antioxidant capacity is notably superior to several well-established antioxidants. nih.gov

DPPH Assay: In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, DHMA was found to be four times more effective than standard antioxidants like ascorbic acid (Vitamin C), tocopherol (Vitamin E), and butylated hydroxytoluene (BHT). nih.govebi.ac.uk

Superoxide (B77818) Radical Scavenging: DHMA is also a highly effective scavenger of superoxide radicals, exhibiting an IC50 value (the concentration required to inhibit 50% of the radical activity) that is five times lower than that of ascorbic acid. nih.govebi.ac.uk

Lipid Peroxidation: When tested against the oxidation of bulk lipids, DHMA's protective power was generally much higher than that of the standard antioxidants. nih.gov Furthermore, a synergistic effect was observed when DHMA was mixed with alpha-tocopherol (B171835) in a 1:1 ratio for the protection of soybean oil and squalene. nih.gov

These comparative analyses highlight the exceptional antioxidant potential of DHMA. nih.govresearchgate.net

| Antioxidant | Relative DPPH Radical Scavenging Activity | Superoxide Radical Scavenging (IC50) | Notes |

|---|---|---|---|

| This compound (DHMA) | 4x higher than standards | 5x lower than Ascorbic Acid | Shows synergistic effects with alpha-tocopherol. nih.gov |

| Ascorbic Acid (Vitamin C) | Standard | Standard | A well-known water-soluble antioxidant. nih.govjournal-of-agroalimentary.ro |

| Tocopherol (Vitamin E) | Standard | N/A | A key lipid-soluble antioxidant. scirp.org |

| Butylated Hydroxytoluene (BHT) | Standard | N/A | A common synthetic antioxidant. nih.gov |

Protection against Oxidative Stress in Cellular Models for Research

The potent antioxidant activity of DHMA observed in chemical assays translates to protective effects in biological systems. In research using human primary fibroblast cells, very low concentrations of DHMA (0.001% and 0.0005%) were sufficient to protect the cells from oxidative stress induced by hydrogen peroxide. nih.gov This protection was quantified using the 2',7'-dichlorofluorescein (B58168) assay, which measures intracellular reactive oxygen species levels. nih.gov This demonstrates DHMA's potential to mitigate cellular damage caused by oxidative insults.

Role in Microbial Interactions and Pathogenesis Research

Beyond its antioxidant properties, DHMA plays a crucial role in the communication between the host and its gut microbiota, with significant implications for bacterial pathogenesis. nih.govasm.org

Production by Commensal Microbiota from Host Neurotransmitters

Research has shown that this compound found in the gut is largely a product of the commensal microbiota. nih.govasm.org These resident bacteria can metabolize catecholamine neurotransmitters, such as norepinephrine, which are released by the host's enteric nervous system. asm.orgbioscientifica.com

The conversion of norepinephrine to DHMA is carried out by bacterial enzymes. asm.org Specifically, the enzyme TynA, a primary amine oxidase, converts norepinephrine to 3,4-dihydroxyphenyl-glycol-aldehyde. This intermediate is then converted to DHMA by another bacterial enzyme, FeaB, an aromatic aldehyde dehydrogenase. asm.org The presence of DHMA in the fecal contents of conventional mice, but not in germ-free mice, provides strong evidence for the microbial origin of this compound in the gut. asm.orgasm.org This metabolic transformation is a clear example of inter-kingdom chemical signaling, where the host's neurochemical signals are repurposed by its resident microbes. nih.gov

Chemotactic Activity and Signaling in Enterohemorrhagic Escherichia coli (EHEC) Research

Enterohemorrhagic Escherichia coli (EHEC), a significant foodborne pathogen, utilizes DHMA as a chemical guide to locate its preferred sites of infection within the host's gastrointestinal tract. nih.govnih.govresearchgate.net EHEC is known to target gut-associated lymphoid tissues (GALTs), which are rich in enteric neurotransmitters like norepinephrine. asm.org

Initially, it was thought that EHEC was directly attracted to norepinephrine. asm.org However, subsequent research revealed that the actual chemoattractant is DHMA, the metabolite produced by the commensal microbiota from norepinephrine. nih.govasm.org EHEC exhibits a dose-dependent chemotactic response to DHMA, meaning it can sense and move towards increasing concentrations of the compound. researchgate.net

This chemotactic signaling is mediated by the QseBC two-component system in EHEC. asm.orgplos.org The sensor kinase QseC detects DHMA, which in turn leads to the activation of virulence gene expression and increased attachment of EHEC to intestinal epithelial cells. nih.govasm.org Therefore, DHMA acts as a molecular beacon, not only attracting the pathogen to its infection site but also priming it for virulence. nih.govasm.org This intricate signaling pathway highlights how pathogenic bacteria can exploit the metabolic activities of the commensal microbiota to their advantage. asm.orgasm.org

| Molecule | Source | Role in EHEC Pathogenesis | Signaling System |

|---|---|---|---|

| Norepinephrine | Host Enteric Nervous System | Precursor molecule | N/A |

| This compound (DHMA) | Commensal Microbiota (from Norepinephrine) | Chemoattractant; Inducer of virulence genes | QseBC two-component system asm.orgplos.org |

Induction of Virulence Gene Expression and Epithelial Cell Attachment in EHEC Studies

Recent research has identified this compound (DHMA), a metabolite of norepinephrine, as a significant signaling molecule in the pathogenesis of Enterohemorrhagic Escherichia coli (EHEC), a foodborne pathogen responsible for numerous outbreaks. nih.govnih.gov Studies have demonstrated that DHMA, which is produced by the commensal microbiota from host-produced norepinephrine, acts as a chemoattractant for EHEC. asm.orgresearchgate.net

Beyond its role as a chemical guide, DHMA has been shown to directly influence the virulence of EHEC. asm.org In vitro studies have revealed that DHMA induces the expression of key virulence genes in EHEC. nih.govresearchgate.net This induction is dependent on the QseC sensor kinase, a bacterial adrenergic receptor. asm.orgresearchgate.net The activation of this signaling pathway by DHMA leads to an increase in the attachment of EHEC to intestinal epithelial cells. nih.govresearchgate.net This enhanced attachment is a critical step in the infection process, allowing the pathogen to colonize the gut and cause disease. nih.govsemanticscholar.org The ability of DHMA to both attract EHEC and upregulate its virulence factors suggests that it acts as a molecular beacon, guiding the pathogen to its preferred sites of infection within the host's gastrointestinal tract. nih.govasm.org

To investigate the effect of DHMA on EHEC attachment, researchers conducted in vitro assays using HeLa cells, a human epithelial cell line. The results demonstrated a significant increase in the attachment of the EHEC 86-24 strain to HeLa cells when exposed to DHMA. This effect was found to be dependent on the QseC sensor kinase, as an isogenic ΔqseC mutant strain did not exhibit increased attachment in the presence of DHMA. nih.gov

| Treatment | Fold Increase in EHEC 86-24 Attachment to HeLa Cells (relative to control) |

| DHMA | Significant increase |

| Norepinephrine (NE) | Significant increase |

| DHMA (ΔqseC mutant) | No significant increase |

| Data derived from in vitro studies on EHEC attachment to epithelial cells. nih.gov |

Involvement in Neurobiological Processes and Neuromelanin Research

Suggested Incorporation into Neuromelanin

Neuromelanin is a dark pigment found in specific populations of catecholaminergic neurons in the human brain, most notably in the substantia nigra and locus coeruleus. mdpi.comwikipedia.org Its synthesis and accumulation are associated with aging. wikipedia.org Research suggests that various catecholic metabolites, including this compound (also known as 3,4-dihydroxymandelic acid or DOMA), are incorporated into the structure of neuromelanin. mdpi.comnih.gov

The proposed mechanism involves the oxidative deamination of norepinephrine by monoamine oxidase, followed by further metabolic conversions that can lead to the formation of DHMA. mdpi.comnih.gov This metabolite, along with others derived from dopamine (B1211576) and norepinephrine, is then thought to be oxidized to its corresponding ortho-quinone. mdpi.com These reactive quinones can then be incorporated into the growing neuromelanin polymer. mdpi.com The presence of DHMA and other metabolites within neuromelanin suggests a complex interplay between catecholamine metabolism and the formation of this pigment. mdpi.comnih.gov The incorporation of these molecules into neuromelanin is thought to occur through a process similar to the formation of pheomelanin, involving the trapping of ortho-quinones by cysteine. mdpi.commedrxiv.org

| Catecholamine Metabolite | Proposed for Incorporation into Neuromelanin |

| This compound (DOMA) | Yes |

| 3,4-Dihydroxyphenylalanine (DOPA) | Yes |

| 3,4-Dihydroxyphenylethanol (DOPET) | Yes |

| 3,4-Dihydroxyphenylethylene glycol (DOPEG) | Yes |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Yes |

| This table summarizes catecholic metabolites suggested to be incorporated into neuromelanin. mdpi.comnih.gov |

Research on Reactive Intermediates in Neurotoxicity Pathways (e.g., related to DOPAL)

3,4-Dihydroxyphenylacetaldehyde (B32087) (DOPAL) is a highly reactive and neurotoxic metabolite of dopamine, produced through the action of monoamine oxidase. mdpi.comnih.govresearchgate.net Research into the neurotoxic mechanisms of DOPAL has highlighted the generation of reactive intermediates, including quinones. frontiersin.orgmdpi.com The oxidation of DOPAL can lead to the formation of DOPAL-quinone. mdpi.com

Interestingly, research on the oxidation of DOPAL has drawn parallels to the metabolism of other catechol compounds. For instance, the conversion of 3,4-dihydroxyphenylacetic acid (DOPAC) to 3,4-dihydroxymandelic acid (DOMA/DHMA) is reported to proceed through a DOPAC-quinone methide intermediate. mdpi.com This highlights a potential chemical link and shared reactive intermediate pathways between these catecholamine metabolites. While DOPAL itself is a primary focus in neurotoxicity research due to its aldehyde group, the study of related compounds like DHMA and their reactive intermediates contributes to a broader understanding of the chemical processes that may underlie neuronal damage in neurodegenerative diseases. mdpi.commdpi.comwikipedia.org The reactivity of these quinone and quinone methide intermediates is a key area of investigation in understanding the neurotoxicity associated with aberrant dopamine metabolism. frontiersin.orgmdpi.com

Analytical Methodologies for 3,4 Dihydroxymandelate in Research

Liquid Chromatography Applications

Liquid chromatography stands out as a fundamental technique for the separation and analysis of 3,4-Dihydroxymandelate. Its versatility allows for its application in both monitoring chemical reactions and quantifying the compound in biological specimens.

High-Performance Liquid Chromatography (HPLC) is instrumental in monitoring the progress of chemical and enzymatic reactions involving this compound. For instance, in studies of microbial metabolism, HPLC has been used to track the conversion of 3,4-dihydroxyphenylacetic acid. In one such study, the formation and subsequent consumption of 3,4-dihydroxymandelic acid were observed, with concentrations peaking and then rapidly decreasing over time. nih.gov This demonstrates the utility of HPLC in elucidating metabolic pathways and reaction kinetics.

The enzymatic oxidation of 3,4-dihydroxymandelic acid by tyrosinase to produce 3,4-dihydroxybenzaldehyde (B13553) has also been analyzed using HPLC. acs.orgcapes.gov.br These analyses allow for the separation and quantification of both the substrate and the product, providing insights into the reaction mechanism. acs.org

Table 1: HPLC Analysis of 3,4-dihydroxymandelic acid consumption in a cell extract.

| Time (minutes) | 3,4-dihydroxymandelic acid consumed (mM) | 3,4-dihydroxybenzaldehyde formed (mM) |

|---|---|---|

| 0 | 0.00 | 0.00 |

| 3 | - | 0.036 (peak concentration) |

| 30 | 0.17 | 0.06 |

Data derived from a study on p-Hydroxyphenylacetic Acid Metabolism in Pseudomonas putida F6. nih.gov

For the analysis of this compound in biological fluids like plasma and urine, liquid chromatography is often coupled with amperometric detection. nih.govebi.ac.uknih.gov This method offers high selectivity and sensitivity for electroactive compounds such as catechols. The technique involves the extraction of the analyte from the biological matrix, typically by adsorption on alumina, followed by separation on a reversed-phase column. nih.gov

This approach has been successfully used for the simultaneous determination of 3,4-dihydroxymandelic acid and other catecholamine metabolites. nih.gov The method is noted for its simplicity and precision, achieving a relative standard deviation of around 3% for the assay of endogenous concentrations. nih.govnih.gov

Table 2: Performance of Liquid Chromatography with Amperometric Detection for 3,4-dihydroxymandelic acid.

| Parameter | Value |

|---|---|

| Recovery | ~85% |

| Relative Standard Deviation (RSD) | ~3% |

Data based on the analysis of endogenous concentrations in plasma. nih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) offers powerful tools for the identification and spatial localization of this compound in research settings.

Mass Spectrometry Imaging (MSI) is a cutting-edge technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. frontiersin.orgnih.gov A study utilizing matrix-free laser desorption/ionization IMS revealed the localization of 3,4-dihydroxymandelic acid in human hair. nih.gov This research demonstrated that the signal intensity of this compound was higher in the hair of a younger group compared to an older group, suggesting it as a potential biomarker for aging. The study highlighted the cortex-specific distribution of the alteration in signal intensity with age. nih.gov

Untargeted metabolomics aims to comprehensively analyze all small molecules in a biological sample to identify differences between sample groups. nih.govthermofisher.com In several studies, this compound has been identified as a differentially expressed metabolite. For example, in a study on diabetic kidney disease, the levels of 3,4-Dihydroxymandelic acid were found to be noticeably different between diabetic and non-diabetic dialysis patients. nih.gov Another study on congenital heart disease identified decreased levels of this compound in patients with pulmonary arterial hypertension. mdpi.com Furthermore, in a study of gastric mucosal lesions in rats, an increased level of this compound was found in the urine of the lesion group compared to the control group. scispace.com These findings underscore the potential of this compound as a biomarker in various pathological conditions.

Table 3: Examples of this compound as a Differential Metabolite in Untargeted Metabolomics.

| Study Focus | Sample Type | Finding |

|---|---|---|

| Diabetic Kidney Disease | Plasma | Significantly different levels in diabetic vs. non-diabetic dialysis patients (p = 0.028). nih.gov |

| Congenital Heart Disease | Blood/Tissue | Decreased levels in patients with pulmonary arterial hypertension. mdpi.com |

| Gastric Mucosal Lesion | Urine | Increased levels in rats with gastric mucosal lesions. scispace.com |

| Chronic Kidney Disease | Urine | Lower levels observed in patients with membranous nephropathy. nih.gov |

Spectrophotometric Techniques in Mechanistic Studies

Spectrophotometry, particularly UV-Visible spectrophotometry, is a valuable tool for studying the kinetics and mechanisms of reactions involving this compound. ej-eng.orgdergipark.org.tr The technique is based on the principle that molecules absorb light at specific wavelengths.

In mechanistic studies of the tyrosinase-catalyzed oxidation of 3,4-dihydroxymandelic acid, spectrophotometry has been used to follow the reaction progress. ebi.ac.uk Although direct observation of the quinone product was not achieved during the steady state, non-steady-state kinetic experiments and trapping experiments provided evidence for its transient formation. ebi.ac.uk A continuous spectrophotometric method has been developed for determining the diphenolase activity of tyrosinase using 3,4-dihydroxymandelic acid as a substrate. acs.org This method relies on the oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde. acs.orgcapes.gov.br

Biotechnological and Biocatalytic Applications of 3,4 Dihydroxymandelate

Microbial Engineering for 3,4-Dihydroxymandelate Synthesis

Metabolic engineering has enabled the development of microbial cell factories capable of producing this compound from simple substrates like L-tyrosine. Escherichia coli, a workhorse of industrial biotechnology, has been a primary focus for these engineering efforts. nih.govbiorxiv.org

Researchers have successfully engineered Escherichia coli strains for the efficient synthesis of this compound. researchgate.net In one notable study, the recombinant strain E. coli MG1655-DHMA was developed to convert L-tyrosine into DHMA. researchgate.netresearchgate.net This was achieved by introducing and overexpressing a specific set of enzymes to create a functional biosynthetic pathway. researchgate.net The biotransformation process, conducted with whole cells of this engineered strain, demonstrated significant productivity. researchgate.net When 5 mM of L-tyrosine was used as the substrate, the system yielded 3.88 mM of this compound after 8 hours. researchgate.net This highlights the potential of using engineered E. coli as a whole-cell biocatalyst for producing DHMA. researchgate.net

Table 1: Production of this compound (DHMA) by Engineered E. coli

| Engineered Strain | Substrate | Substrate Concentration | Product | Product Concentration | Reaction Time | Reference |

|---|

The synthesis of this compound in engineered microbes is accomplished through the design of artificial enzymatic cascades. researchgate.netfigshare.com A successful pathway for converting L-tyrosine to DHMA involves a three-step enzymatic reaction. researchgate.netresearchgate.net

Deamination of L-tyrosine : The cascade begins with the enzyme L-amino acid deaminase (LAAD) from Proteus mirabilis. researchgate.netresearchgate.net This enzyme catalyzes the deamination of L-tyrosine to produce 4-hydroxyphenylpyruvate (HPPA). researchgate.net

Hydroxylation : The subsequent step involves the hydroxylation of HPPA to 3,4-dihydroxyphenylpyruvate (B1257639) (DHPPA). This reaction is mediated by the two-component flavin-dependent monooxygenase HpaBC, which is endogenously present in E. coli. researchgate.netresearchgate.net

Synthesis of DHMA : Finally, the enzyme hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis converts DHPPA into the target compound, this compound. researchgate.netresearchgate.net

The combination of these three enzymes (LAAD, HpaBC, and HmaS) in a single microbial host creates an efficient whole-cell biocatalyst for DHMA production. researchgate.netfigshare.com This engineered pathway demonstrates the power of synthetic biology in creating novel routes for chemical synthesis. biorxiv.org

Table 2: Enzymes in the Artificial Cascade for this compound Synthesis

| Enzyme | Abbreviation | Source Organism | Function in Pathway | Reference |

|---|---|---|---|---|

| L-amino acid deaminase | LAAD | Proteus mirabilis | Converts L-tyrosine to 4-hydroxyphenylpyruvate (HPPA) | researchgate.netresearchgate.net |

| Flavin-dependent monooxygenase | HpaBC | Escherichia coli | Converts HPPA to 3,4-dihydroxyphenylpyruvate (DHPPA) | researchgate.netresearchgate.net |

This compound as an Intermediate for Value-Added Chemicals

Beyond its production, this compound is a significant intermediate in biocatalytic pathways leading to other commercially important compounds. figshare.comfigshare.com Its chemical structure makes it a versatile precursor for further enzymatic transformations.

One of the primary applications of this compound is as a direct precursor for the synthesis of protocatechuic acid (PCA), an important phenolic acid with antioxidant and antibacterial properties. researchgate.netacs.org Engineered enzymatic cascades have been designed to extend the DHMA synthesis pathway to produce PCA. researchgate.netfigshare.com Following the production of DHMA, a further three-enzyme module can be introduced:

Hydroxymandelate oxidase (HMO) from Streptomyces coelicolor

Benzoylformate decarboxylase (BFD) from Pseudomonas putida

Aldehyde dehydrogenase (ALDH) from Saccharomyces cerevisiae

This extended cascade converts this compound into PCA, achieving a final conversion of 64.4%. researchgate.netfigshare.com This demonstrates a complete biocatalytic route from L-tyrosine to PCA, with DHMA as a crucial intermediate. researchgate.net

The biocatalytic pathways involving this compound show great potential for producing a variety of high-value fine chemicals. researchgate.netfigshare.com It is recognized as an intermediate in the biosynthesis of natural products and has been explored in pathways for compounds other than PCA. nih.govmdpi.com For instance, DHMA is an intermediate in engineered pathways aimed at producing vanillin (B372448) and other aromatic aldehydes. nih.govbiorxiv.org The oxidative decarboxylation of this compound can yield 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde), another valuable chemical. researchgate.netresearchgate.netgrafiati.com The versatility of DHMA as a metabolic intermediate positions it as a key building block in the development of sustainable, bio-based production platforms for a range of fine chemicals. figshare.comfigshare.com

3,4 Dihydroxymandelate in the Context of Research into Biological Dysregulation

Metabolic Imbalances and Tyrosinemia Type I Research

Tyrosinemia Type I (HT-1) is an inherited metabolic disorder characterized by the inability to effectively break down the amino acid tyrosine. nih.govulb.ac.be This leads to the accumulation of toxic byproducts, which can cause severe liver and kidney problems. nih.govulb.ac.bedergipark.org.tr The standard treatment for HT-1 involves the drug nitisinone (B1678953) (NTBC) and a diet restricted in tyrosine and phenylalanine. nih.govmsdmanuals.com

Research into HT-1 focuses on understanding the complex metabolic dysregulation that occurs. While 3,4-dihydroxymandelate is a metabolite of norepinephrine (B1679862) and not directly in the primary tyrosine catabolic pathway disrupted in HT-1, its study can provide insights into the broader metabolic disturbances that may accompany the disease. nih.gov The accumulation of tyrosine and its metabolites can have widespread effects on various metabolic pathways, and investigating compounds like this compound can help to create a more complete picture of the metabolic phenotype in HT-1.

Table 1: Key Features of Tyrosinemia Type I

| Feature | Description |

|---|---|

| Genetic Basis | Autosomal recessive disorder caused by deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). dergipark.org.trnih.gov |

| Primary Biochemical Abnormality | Inability to break down tyrosine, leading to accumulation of toxic metabolites like fumarylacetoacetate and succinylacetone. ulb.ac.benih.gov |

| Clinical Manifestations | Severe liver disease, kidney dysfunction, and neurological crises. nih.govnih.gov |

| Standard Treatment | Nitisinone (NTBC) and a diet low in tyrosine and phenylalanine. nih.govmsdmanuals.com |

Investigation of Metabolic Changes in Cystic Fibrosis Research

Cystic Fibrosis (CF) is another genetic disorder that affects multiple organ systems, most notably the lungs and digestive system. mdpi.comowlstonemedical.com It is caused by mutations in the CFTR gene, which leads to the production of thick, sticky mucus. mdpi.comowlstonemedical.com Research into CF has increasingly utilized metabolomics to identify biomarkers that can aid in diagnosis, prognosis, and monitoring of treatment response. mdpi.comnih.gov

Recent metabolomic studies have identified this compound-3-O-sulfate as a potential biomarker in CF research. nih.govresearchgate.net In a study comparing the serum metabolic profiles of CF patients and healthy controls, this compound-3-O-sulfate was one of two metabolites found to be consistently altered across different analyses, suggesting its potential as a highly sensitive biomarker for the disease. nih.govresearchgate.netresearchgate.net This finding highlights the systemic metabolic changes that occur in CF and opens new avenues for research into the pathophysiology of the disease and the development of novel diagnostic tools.

Computational Modeling of Metabolic Pathways in Disease Research

Computational modeling has become an invaluable tool in biomedical research, allowing for the simulation and analysis of complex biological systems. osti.gov These in silico models can help to predict how genetic or environmental perturbations affect metabolic pathways and can be used to identify potential drug targets and biomarkers. osti.govbiorxiv.org

In the field of oncology, computational models are being used to predict how cancer cells will respond to different therapeutic agents. koreascience.krmdpi.comarxiv.org A study utilizing a computational model of methionine cycle-based metabolism integrated with gene expression data from numerous cancer cell lines found a significant correlation between the simulated values of this compound and the half-maximal inhibitory concentration (IC50) of the anti-cancer drug panobinostat. oncotarget.com This suggests that the metabolic pathways involving this compound may play a role in the cellular response to this particular drug.

Table 2: Correlation of this compound with Panobinostat IC50 in a Computational Model

| Component | Metabolic Pathway | Correlation (Spearman) | p-value |

|---|---|---|---|

| This compound | Tyrosine | 0.3723126 | 3.021123e-17 |

Data from a computational study correlating metabolic components with drug response in cancer cell lines. oncotarget.com

The methionine cycle is a critical metabolic pathway that provides the primary methyl donor, S-adenosylmethionine (SAM), for methylation reactions. nih.govmdpi.com DNA methylation is an epigenetic modification that plays a crucial role in gene regulation and is often dysregulated in cancer. mdpi.comimrpress.com Alterations in the methionine cycle can impact DNA methylation patterns, contributing to the development and progression of cancer. nih.gov

Computational models that incorporate the methionine cycle and related pathways are being used to explore these connections in cancer research. oncotarget.com The inclusion of metabolites like this compound in these models, and the observed correlations with drug response, underscore the interconnectedness of different metabolic pathways in cancer biology. oncotarget.com While this compound is primarily a product of catecholamine metabolism, its appearance in these broader metabolic models suggests that its levels may reflect systemic metabolic states that influence cancer cell behavior and therapeutic response.

Future Directions and Emerging Research Avenues

Advanced Mechanistic Studies on Enzyme-Substrate Interactions

A deeper understanding of the enzymes that synthesize and modify 3,4-dihydroxymandelate is crucial for both fundamental biology and applied biocatalysis. Future research will likely focus on detailed kinetic and structural analyses of these enzyme-substrate interactions.

Key enzymes in the metabolic network of this compound include tyrosinase, which catalyzes an unusual oxidative decarboxylation of DHMA to 3,4-dihydroxybenzaldehyde (B13553), and various dehydrogenases and oxidases. researchgate.netacs.org For instance, in Pseudomonas putida, the conversion of p-hydroxyphenylacetic acid proceeds through 3,4-dihydroxyphenylacetic acid, which is then oxidized to 3,4-dihydroxymandelic acid before its subsequent conversion. asm.org In engineered E. coli, the flavin-dependent monooxygenase HpaBC and hydroxymandelate synthase (HmaS) are key to producing DHMA from tyrosine-derived precursors. researchgate.netresearchgate.net

Advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics simulations, can provide unprecedented insight into the transition states and reaction coordinates of these enzymatic transformations. researchgate.net These studies could clarify the precise mechanisms of action, such as the role of water in the hydration of quinone intermediates during DHMA formation or the stereospecificity of the enzymes involved. asm.org Elucidating these mechanisms is fundamental for the rational design of more efficient and specific biocatalysts.

Table 1: Key Enzymes Interacting with this compound

| Enzyme | Source Organism (Example) | Reaction Catalyzed | Research Context |

|---|---|---|---|

| Tyrosinase | Mushroom | Oxidative decarboxylation of this compound to 3,4-dihydroxybenzaldehyde. researchgate.netacs.org | Understanding unusual enzymatic reactions and melanin (B1238610) biosynthesis. mdpi.com |

| Aldehyde Dehydrogenase | Bos taurus (Cattle) | Biosynthesis from 3,4-dihydroxymandelaldehyde (B87611). contaminantdb.ca | Mammalian metabolism studies. chalmers.segenome.jp |

| HpaBC (Flavin-dependent monooxygenase) | Escherichia coli | Hydroxylation of 4-hydroxyphenylacetate (B1229458) pathway intermediates. researchgate.net | Biocatalytic production of DHMA and derivatives. researchgate.net |

| HmaS (Hydroxymandelate synthase) | Amycolatopsis orientalis | Conversion of 3,4-dihydroxyphenylpyruvate (B1257639) to this compound. researchgate.netresearchgate.net | Metabolic engineering for vanillin (B372448) and PCA synthesis. mdpi.com |

| HMO (Hydroxymandelate oxidase) | Streptomyces coelicolor | Oxidation of this compound. researchgate.net | Construction of synthetic pathways for aromatic compounds. mdpi.com |

Elucidation of Novel Biological Functions and Signaling Pathways

Recent findings have dramatically expanded the known biological roles of this compound beyond simple metabolism, positioning it as a key inter-kingdom signaling molecule. Research has shown that DHMA, produced by commensal gut microbiota from the host neurotransmitter norepinephrine (B1679862), acts as a potent chemoattractant for enterohemorrhagic E. coli (EHEC). asm.orgresearchgate.net Furthermore, it induces the expression of virulence genes in EHEC in a manner dependent on the QseC sensor kinase. asm.orgasm.org

This discovery opens up a new field of study into "microbial endocrinology," where bacterial metabolites of host signals directly influence pathogen behavior. Future investigations should aim to:

Identify the full range of bacterial species (both commensal and pathogenic) that produce or respond to DHMA.

Characterize the specific chemoreceptors and signaling pathways that mediate the response to DHMA in different bacteria, building on the finding that it is sensed by the Tsr chemoreceptor in E. coli. asm.org

Explore the impact of DHMA on host-pathogen interactions in vivo, particularly how it might guide pathogens to specific colonization sites like gut-associated lymphoid tissues (GALTs), where norepinephrine is abundant. asm.orgresearchgate.net

Investigate other potential physiological roles in mammals, as studies have linked it to neurotransmitter homeostasis in ischemic stroke and have identified it as a differential metabolite in pulmonary arterial hypertension. wiley.comnih.gov

The role of DHMA as a "molecular beacon" for pathogens suggests it could be a target for novel anti-infective strategies aimed at disrupting bacterial communication and guidance systems. asm.org

Development of Enhanced Biocatalytic Systems for Sustainable Production

This compound is a valuable intermediate for the synthesis of fine chemicals, including the antioxidant protocatechuic acid (PCA) and the widely used flavoring agent vanillin. researchgate.netmdpi.comnih.gov The development of microbial cell factories for the sustainable production of DHMA and its derivatives from renewable feedstocks like L-tyrosine is a major goal of metabolic engineering. researchgate.netresearchgate.net

Future research in this area will focus on several key strategies to enhance production efficiency:

Pathway Optimization: Fine-tuning the expression of enzymes in the synthetic pathway, such as L-amino acid deaminase (LAAD), HpaBC, and HmaS, to prevent the accumulation of toxic intermediates and improve metabolic flux. researchgate.net

Strain Engineering: Modifying the host organism (e.g., E. coli or Saccharomyces cerevisiae) to increase the supply of precursors and cofactors (like NADPH and S-adenosylmethionine) and to eliminate competing metabolic pathways. researchgate.net

Enzyme Evolution: Employing directed evolution and protein engineering to improve the catalytic efficiency, stability, and substrate specificity of key enzymes in the pathway. uni-greifswald.de

Process Optimization: Developing optimized fermentation and whole-cell biocatalysis conditions to maximize product titers, rates, and yields on an industrial scale. researchgate.netuni-greifswald.de

The creation of robust and highly efficient biocatalytic systems represents a significant step towards greener and more sustainable chemical manufacturing processes. worktribe.com

Table 2: Research Findings in Biocatalytic Production Involving DHMA

| Product | Precursor | Host Organism | Key Enzymes/Pathways | Research Finding |

|---|---|---|---|---|

| This compound (DHMA) | L-Tyrosine | E. coli | LAAD, HpaBC, HmaS | Successful production of 3.88 mM of DHMA from 5 mM L-tyrosine in 8 hours using a whole-cell biocatalyst. researchgate.netresearchgate.net |

| Protocatechuic Acid (PCA) | L-Tyrosine | E. coli | LAAD, HpaBC, HmaS, HMO, BFD/HFD1 | Development of a biocatalytic route from L-tyrosine to PCA, with DHMA as a key intermediate. researchgate.netresearchgate.net |

| Vanillin | Glucose | S. cerevisiae | HmaS, HpaBC, HMO, BFD | A de novo pathway involving DHMA as an intermediate, integrated into a yeast platform with 24 genetic modifications, achieved the highest reported vanillin titer from glucose. researchgate.net |

Integration of Omics Data for Systems-Level Understanding

The complexity of biological systems requires integrative approaches to fully understand the role of metabolites like this compound. un.orgfrontiersin.org The application of multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—is essential for building a comprehensive, systems-level picture of DHMA's function and regulation. biorxiv.org

Future research should focus on:

Integrated Multi-Omics Studies: Combining metabolomic data that quantifies DHMA levels with proteomic and transcriptomic data to identify correlated changes in proteins and gene expression. This has been applied in studies of pulmonary arterial hypertension, where decreased DHMA was identified alongside other proteomic and metabolic changes, pointing to dysregulation in pathways like cAMP and PI3K-Akt signaling. nih.gov

Computational Modeling: Developing and refining computational models of metabolic and signaling networks that include DHMA. oncotarget.com These models can simulate the effects of genetic or environmental perturbations and generate testable hypotheses about the compound's role in cellular homeostasis and disease. biorxiv.org For example, computational modeling has correlated DHMA levels with the efficacy of certain anti-cancer drugs. oncotarget.com

Microbiome-Host Omics: Integrating metagenomic and metatranscriptomic data from the gut microbiota with host metabolomics to understand the interplay between microbial DHMA production and host physiology in health and disease. un.org

By weaving together these different layers of biological information, researchers can move from a component-level view to a holistic understanding of how this compound influences complex biological systems, from microbial communities to human health. frontiersin.org

常见问题

Basic Research Questions

Q. How is 3,4-Dihydroxymandelate synthesized and purified for experimental use?

- Methodology : Ethyl this compound undergoes hydrolysis under acidic conditions (e.g., HCl) to yield the free acid. Recrystallization from acetonitrile achieves >80% purity, with melting point verification (145–146°C) as a quality control step .

- Critical Note : Variations in recrystallization solvents (e.g., acetonitrile vs. ethanol) may affect yield and purity; validate with NMR or HPLC post-synthesis.

Q. What standard analytical methods are used to quantify this compound in biological samples?

- Methodology :

- HPLC with UV detection : Optimize mobile phase (e.g., phosphate buffer pH 2.5 and methanol) for baseline separation from structurally similar metabolites like vanillylmandelic acid .

- GC-MS after derivatization : Use trimethylsilylation (e.g., BSTFA) to enhance volatility. NIST reference spectra (e.g., 4TMS derivative) aid peak identification .

Q. What are the primary biological roles of this compound in mammalian systems?

- Key Pathways :

- Intermediate in norepinephrine metabolism, converting to 4-hydroxy-3-methoxymandelate via catechol-O-methyltransferase (COMT) .

- Linked to oxidative stress responses via tyrosinase-catalyzed decarboxylation, producing reactive quinones implicated in melanin synthesis .

Advanced Research Questions

Q. How does this compound contribute to disease biomarkers, and how can conflicting data be resolved?

- Case Study : In congenital heart disease (CHD), elevated levels correlate with dysregulated cAMP and HIF-1 signaling pathways. However, its role in pulmonary hypertension remains contested due to overlapping metabolic pathways with 5-HT and fructose-6-phosphate .

- Contradiction Resolution :

- Multi-omics integration : Pair metabolomics (e.g., LC-MS) with proteomics to distinguish direct vs. compensatory mechanisms.

- Cohort stratification : Subdivide patient cohorts by disease severity or genetic variants (e.g., COMT polymorphisms) to isolate context-specific effects .

Q. What experimental designs are optimal for studying this compound’s interaction with tyrosinase?

- Protocol :

- Enzyme kinetics : Use a stopped-flow spectrophotometer to monitor o-quinone formation (λ = 475 nm) under varying substrate concentrations.

- Inhibition assays : Test competitive inhibitors (e.g., kojic acid) to confirm active-site binding .

Q. How does gut microbiota modulate this compound levels during infection, and what methodological challenges arise?

- Findings : During Cryptosporidium infection, colonic this compound levels rise alongside malate and citrate, suggesting microbiota-driven TCA cycle perturbations .

- Methodological Considerations :

- Sample handling : Snap-freeze intestinal tissues to prevent ex vivo microbial metabolism.

- Metabolite extraction : Use cold methanol/water (80:20) with protease inhibitors to preserve labile intermediates .

Data Analysis and Reporting Guidelines

Q. How should researchers address variability in this compound measurements across studies?

- Standardization Steps :

- Inter-laboratory calibration : Share reference samples (e.g., NIST-certified standards) to harmonize HPLC/GC-MS protocols .

- Statistical normalization : Apply log-transformation or batch correction to mitigate instrument drift .

Q. What strategies validate this compound’s role in novel metabolic networks?

- Systems Biology Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。